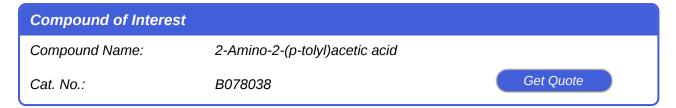


# Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Amino-2-(p-tolyl)acetic acid**, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data generated from validated computational models, alongside detailed, standardized experimental protocols for acquiring such data.

# **Core Spectroscopic Data**

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-2-(p-tolyl)acetic acid**. These predictions offer a valuable reference for the identification and characterization of this compound.

# Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment          |
|--------------------|--------------|-------------|---------------------|
| ~7.30              | Doublet      | 2H          | Ar-H (ortho to CH)  |
| ~7.15              | Doublet      | 2H          | Ar-H (ortho to CH₃) |
| ~4.50              | Singlet      | 1H          | α-CH                |
| ~3.50 (broad)      | Singlet      | 2H          | -NH <sub>2</sub>    |
| ~2.30              | Singlet      | 3H          | Ar-CH₃              |
| ~12.50 (broad)     | Singlet      | 1H          | -COOH               |

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~175.0                          | -COOH                |
| ~138.0                          | Ar-C (para to CH)    |
| ~135.0                          | Ar-C (ipso to CH)    |
| ~129.0                          | Ar-CH (ortho to CH₃) |
| ~128.0                          | Ar-CH (ortho to CH)  |
| ~58.0                           | α-СН                 |
| ~21.0                           | Ar-CH₃               |

**Table 3: Predicted IR Spectroscopy Data (KBr Pellet)** 



| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment  |
|--------------------------------|---------------|---|
| ~3400-3000                     | Strong, Broad | O-H stretch (carboxylic acid),<br>N-H stretch (amine) |
| ~3030                          | Medium        | Aromatic C-H stretch                                  |
| ~2950                          | Medium        | Aliphatic C-H stretch                                 |
| ~1710                          | Strong        | C=O stretch (carboxylic acid)                         |
| ~1610                          | Medium        | N-H bend (amine)                                      |
| ~1515                          | Strong        | Aromatic C=C stretch                                  |
| ~1400                          | Medium        | O-H bend (carboxylic acid)                            |
| ~1250                          | Medium        | C-O stretch (carboxylic acid)                         |
| ~820                           | Strong        | C-H bend (para-substituted aromatic)                  |

**Table 4: Predicted Mass Spectrometry Data** 

(Electrospray Ionization, Positive Mode)

| m/z Ratio | Relative Intensity | Assignment                                       |
|-----------|--------------------|--|
| 166.08    | High               | [M+H] <sup>+</sup> , Protonated Molecular<br>Ion |
| 149.08    | Medium             | [M+H - NH₃] <sup>+</sup> , Loss of<br>ammonia    |
| 121.06    | High               | [M+H - COOH]+, Loss of carboxyl group            |
| 106.06    | Medium             | [Tolyl-CH]+ fragment                             |

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for a solid organic compound like **2-Amino-2-(p-tolyl)acetic acid**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- · Sample Preparation:
  - Weigh approximately 5-10 mg of solid 2-Amino-2-(p-tolyl)acetic acid.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.
  - Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.
- 1H NMR Spectroscopy Parameters:
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Program: Standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- ¹³C NMR Spectroscopy Parameters:
  - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.

#### Infrared (IR) Spectroscopy



- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
  - Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.
  - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- FT-IR Spectrometer Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

#### **Mass Spectrometry (MS)**

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.
- Electrospray Ionization (ESI) Mass Spectrometer Parameters:
  - Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]+ ions.
  - Capillary Voltage: 3-4 kV.
  - Nebulizing Gas Flow: Adjusted to obtain a stable spray.

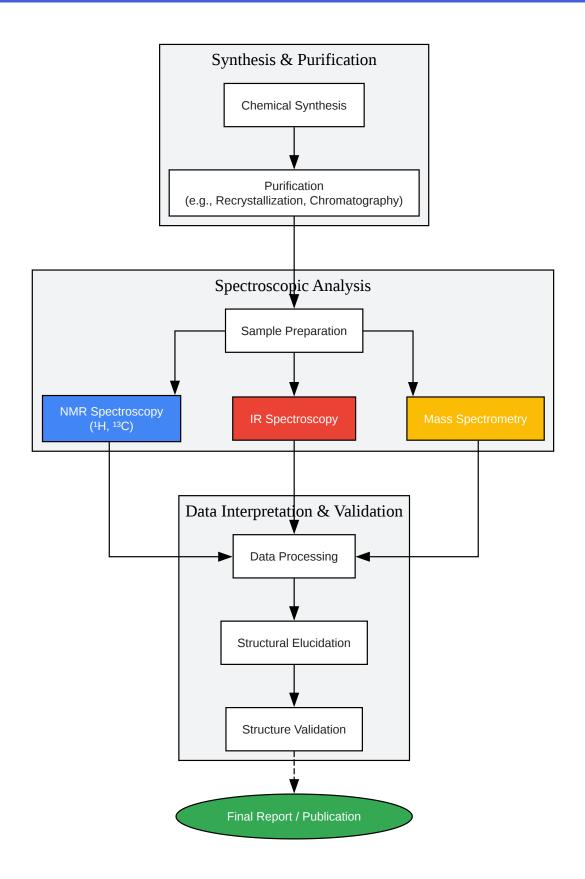


- Drying Gas Temperature: 250-350 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.





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General workflow for spectroscopic analysis.



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